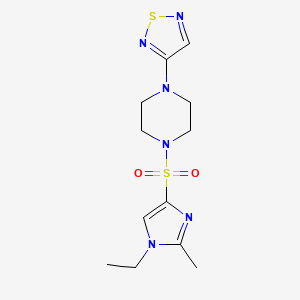

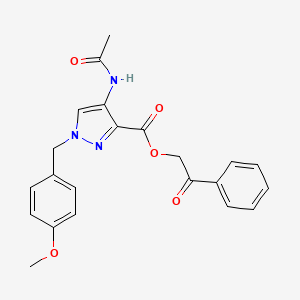

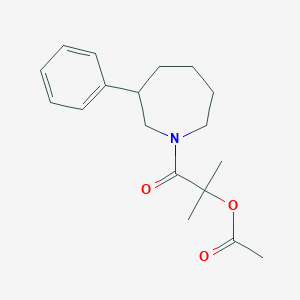

![molecular formula C16H15NO5S B2818807 Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate CAS No. 866137-15-7](/img/structure/B2818807.png)

Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the Malonic Ester Synthesis . This is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The process involves several steps: deprotonation to give an enolate, S N2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be similar to those of other malonic esters. Malonic esters are known to undergo reactions such as alkoxycarbonylation and alkylation . They can also be used to convert alkyl halides to carboxylic acids .Physical And Chemical Properties Analysis

The specific physical and chemical properties of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate are not provided in the search results .Scientific Research Applications

Molecular Structure Analysis

Research on compounds structurally related to Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate has focused on understanding their molecular configurations and intramolecular interactions. For example, a study on the molecular structure of 2‐[Bis(methoxycarbonyl)methylene]‐3‐phenyl‐1,3‐thiazolidine, a similar compound, highlighted a short intramolecular S...O interaction leading to a conjugation effect involving one of the carboxyl groups. This effect is confirmed by the dihedral angles between the carboxyl groups and the 1,3-thiazolidine ring, suggesting a half-chair conformation of the 1,3-thiazolidine moiety (Heinemann et al., 1994).

Synthetic Methodologies

Advancements in synthetic methodologies involving similar compounds have been significant. For instance, research on the enantioselective Michael-Proton Transfer-Lactamization process for Pyroglutamic Acid Derivatives led to the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, demonstrating a novel synthetic route involving Dimethyl 2-amino((4-methylphenyl)sulfonamido)malonate (Chaheine, 2021).

Molecular Structure Elucidation

The study of novel monohydrated 3-p-nitrophenylpyrazole derivatives derived from 1,3-diketone malonate, such as Dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate, contributed to the understanding of molecular structures using techniques like NMR, single-crystal X-ray diffraction, and ab initio calculations. These studies provide insights into the spatial arrangements and electronic structures of these molecules (Jiménez-Cruz et al., 2003).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of related compounds, such as the equilibrium acidities and homolytic bond dissociation enthalpies of acidic C-H bonds in dialkyl malonates, sheds light on their stability and potential reactivity in various chemical environments. These studies are crucial for developing new synthetic routes and understanding the fundamental properties of these compounds (Zhang & Bordwell, 1994).

Conformational Studies

Conformational studies, such as those on diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, provide insights into the flexibility and dynamic behavior of these molecules in both solid and solution states. Understanding these aspects is vital for predicting their behavior in biological systems and potential applications in drug design (Saravanan et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

dimethyl 2-[4-(thiophene-2-carbonylamino)phenyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-21-15(19)13(16(20)22-2)10-5-7-11(8-6-10)17-14(18)12-4-3-9-23-12/h3-9,13H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVQWYAGKIHJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

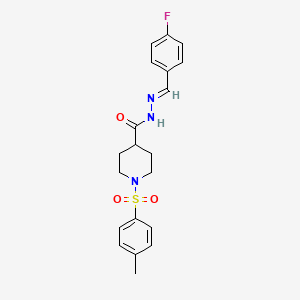

![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)

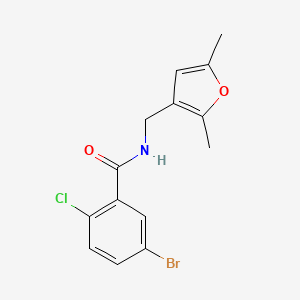

![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

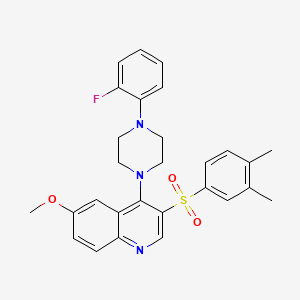

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)